Nickel(ii) carbonate (basic) xhydrate

Description

Significance of Nickel(II) Carbonate (Basic) xHydrate in Contemporary Materials Science

In contemporary materials science, this compound holds considerable importance due to its role as a versatile precursor for a range of functional materials. Its primary significance lies in its application in the development of catalysts, energy storage devices, and materials for electroplating. The physical and chemical properties of the final products are heavily influenced by the characteristics of the initial basic nickel carbonate, making it a key area of study.

The thermal decomposition of basic nickel carbonate yields nickel(II) oxide (NiO), a material with a high surface area that is particularly useful in catalysis. wikipedia.org These catalysts are employed in various industrial processes, including hydrogenation reactions and reforming processes for cleaner energy solutions. kobv.de The morphology and purity of the nickel oxide, which are critical for its catalytic activity, are directly related to the properties of the basic nickel carbonate precursor.

Furthermore, this compound is a vital component in the manufacturing of nickel-based batteries, which are essential for electric vehicles and renewable energy storage systems. kobv.de It serves as a raw material for the synthesis of nickel hydroxide (B78521) and other nickel compounds used in battery electrodes. The demand for high-performance batteries has consequently fueled research into optimizing the properties of basic nickel carbonate to enhance battery performance and longevity. rsc.org Additionally, it is utilized in nickel electroplating to create corrosion-resistant and aesthetically pleasing surface finishes. researchgate.net

Evolution of Academic Inquiry into this compound

Academic inquiry into nickel(II) carbonate and its hydrated forms has a long history, with early synthesis attempts dating back to the mid-19th and early 20th centuries. researchgate.net However, many of these initial reports are unconfirmed, and it is believed that in some cases, the resulting products may have been nickel hydroxy-chlorides rather than true nickel carbonates. researchgate.net These early studies laid the groundwork for understanding the fundamental chemistry of nickel salts and their precipitation reactions. researchgate.net

More systematic investigations in the mid-20th century began to clarify the conditions under which different forms of nickel carbonate, including the basic hydrates, could be synthesized. chemicalbook.com Research from this period focused on understanding the influence of reaction parameters such as temperature, pH, and reactant concentrations on the composition and properties of the precipitated basic nickel carbonates. chemicalbook.com

In recent decades, with the rise of materials science and nanotechnology, research has shifted towards leveraging basic nickel carbonate as a precursor for advanced materials. A significant area of focus has been on its use in creating highly active catalysts. researchgate.net Modern studies explore how the synthesis conditions of basic nickel carbonate affect the morphology, particle size, and ultimately the catalytic performance of the resulting nickel-based materials. researchgate.netnih.gov The development of sophisticated characterization techniques has enabled a deeper understanding of the structure-property relationships in these materials.

Contemporary research also heavily emphasizes its application in energy storage, particularly in the synthesis of electrode materials for supercapacitors and batteries. researchgate.netelectrochemsci.org The use of basic nickel carbonate as a precursor allows for the creation of nanostructured materials with high surface areas and tailored electrochemical properties, leading to enhanced energy and power densities.

Scope and Research Objectives for this compound Studies

The scope of research on this compound is broad, encompassing its synthesis, characterization, and application as a precursor for advanced materials. Key research objectives in this field include:

Controlled Synthesis and Characterization: A primary goal is to develop and refine synthesis methods to control the physicochemical properties of basic nickel carbonate, such as its composition, particle size, morphology, and purity. researchgate.net This involves a detailed investigation of the precipitation conditions and their impact on the final product.

Understanding Thermal Decomposition: A significant area of research is dedicated to studying the thermal decomposition of basic nickel carbonate to form nickel oxide. The objectives are to understand the decomposition mechanism, the intermediate phases formed, and how the decomposition conditions influence the properties of the resulting nickel oxide, such as its surface area and crystallinity. researchgate.net

Development of High-Performance Catalysts: A major research thrust is the utilization of basic nickel carbonate as a precursor for nickel-based catalysts. The objectives include synthesizing catalysts with high activity, selectivity, and stability for various chemical reactions, such as hydrogenation and methanation. researchgate.netnih.gov This often involves studying the effect of the precursor's properties on the final catalyst's performance.

Advancement of Energy Storage Materials: Research is actively pursued to use basic nickel carbonate in the fabrication of electrode materials for supercapacitors and batteries. The goals are to create materials with high specific capacitance, excellent cycling stability, and high energy and power densities. researchgate.netelectrochemsci.org This includes the synthesis of nickel cobaltite (B72492) and other mixed metal oxides from the basic carbonate precursor.

Detailed Research Findings

Physical and Chemical Properties

Basic nickel(II) carbonate hydrate (B1144303) is a light green, odorless powder. alphachemika.co It is practically insoluble in water but dissolves in dilute acids and ammonia (B1221849). chemicalbook.com Its density is approximately 2.6 g/cm³. alphachemika.co The chemical formula is variable, with common representations being NiCO₃·2Ni(OH)₂·4H₂O and Ni₄CO₃(OH)₆(H₂O)₄. wikipedia.orgchemicalbook.com The molecular weight varies depending on the exact stoichiometry, with a value of 376.23 g/mol for NiCO₃·2Ni(OH)₂·4H₂O. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Appearance | Light green powder | alphachemika.co |

| Odor | Odorless | alphachemika.co |

| Solubility in water | Insoluble | chemicalbook.com |

| Solubility | Soluble in dilute acids and ammonia | chemicalbook.com |

| Density | ~2.6 g/cm³ | alphachemika.co |

| Common Formula | NiCO₃·2Ni(OH)₂·4H₂O | chemicalbook.com |

| Molecular Weight (for NiCO₃·2Ni(OH)₂·4H₂O) | 376.23 g/mol | researchgate.net |

Thermal Decomposition Data

The thermal decomposition of basic nickel carbonate, such as NiCO₃·2Ni(OH)₂·4H₂O, typically occurs in two main stages. The first stage involves the loss of water of crystallization to form an anhydrous compound. The second stage involves the simultaneous loss of water from the hydroxide groups and carbon dioxide from the carbonate, resulting in the formation of nickel(II) oxide (NiO). researchgate.net The exact temperatures of these decomposition steps can vary depending on factors like the heating rate and the surrounding atmosphere. researchgate.net

| Decomposition Stage | Process | Typical Temperature Range | Reference |

|---|---|---|---|

| Stage 1 | Loss of water of crystallization | Below ~250°C | osti.gov |

| Stage 2 | Decomposition of hydroxide and carbonate to NiO | ~250°C - 340°C | researchgate.netosti.gov |

Performance of Catalysts Derived from Basic Nickel Carbonate

Basic nickel carbonate is a common precursor for the preparation of supported nickel catalysts, such as Ni/Al₂O₃, which are used in processes like CO₂ methanation. The choice of the nickel precursor can significantly influence the catalyst's properties and performance. For instance, the dispersion of nickel particles and the strength of the metal-support interaction are affected by the precursor used, which in turn impacts the catalyst's activity and stability. nih.govnih.gov

| Catalyst | Precursor | Key Findings | Reference |

|---|---|---|---|

| Ni/Al₂O₃ | Nickel Nitrate (B79036) | Good Ni dispersibility, small Ni grain size (6.80 nm), high CO conversion (78.8%) and CH₄ selectivity (87.9%) in CO methanation. | nih.gov |

| Ni/Al₂O₃ | Nickel Chloride | Larger Ni particle size (15.99 nm) compared to nitrate precursor. | acs.org |

| Ni/Al₂O₃ | Nickel Acetate | Lower resistance to carbon deposition compared to nitrate precursor. | nih.gov |

Electrochemical Performance of Materials Derived from Basic Nickel Carbonate

Basic nickel carbonate is a valuable precursor for synthesizing electrode materials for supercapacitors, such as nickel cobaltite (NiCo₂O₄). The hydrothermal synthesis of these materials from basic nickel carbonate can yield hierarchical and porous structures with high specific capacitance and good cycling stability. electrochemsci.org

| Electrode Material | Synthesis Method from Precursor | Specific Capacitance | Energy Density | Cycling Stability | Reference |

|---|---|---|---|---|---|

| Nickel Carbonate Hydroxide | Hydrothermal | 169.6 mAh/g at 1 A/g | - | Good cycling stability | electrochemsci.org |

| Nickel-Cobalt (B8461503) Carbonate Hydroxide | Hydrothermal | 127.4 mAh/g at 1 A/g | - | Superior cycling stability | electrochemsci.org |

| NiCo₂O₄@BC(4 h) | Hydrothermal with Biomass Carbon | 475 F/g at 0.5 A/g | 20 Wh/kg at 1 A/g | 86% retention after 4000 cycles | nih.gov |

Properties

Molecular Formula |

CH4Ni2O6 |

|---|---|

Molecular Weight |

229.43 g/mol |

IUPAC Name |

nickel(2+);carbonate;dihydroxide;hydrate |

InChI |

InChI=1S/CH2O3.2Ni.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;2*+2;;;/p-4 |

InChI Key |

LBSDQQLUTNGZMV-UHFFFAOYSA-J |

Canonical SMILES |

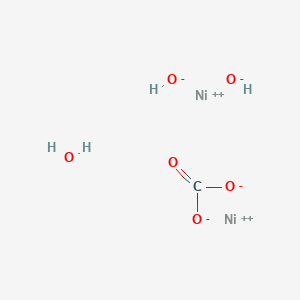

C(=O)([O-])[O-].O.[OH-].[OH-].[Ni+2].[Ni+2] |

Origin of Product |

United States |

Structural and Compositional Elucidation of Nickel Ii Carbonate Basic Xhydrate

Variational Stoichiometry and Hydration States

The exact composition of basic nickel(II) carbonate hydrate (B1144303) is highly dependent on its preparation method, leading to a range of stoichiometries and hydration levels. google.com All forms are characterized as paramagnetic green solids containing Ni²⁺ cations. atamanchemicals.comwikipedia.org

Basic nickel carbonate is a composite of nickel(II) carbonate and nickel(II) hydroxide (B78521). google.com Its representation as a ternary composite, xNiCO₃·yNi(OH)₂·zH₂O, acknowledges the variable ratios of its constituent parts. Several common compositions have been identified and are frequently cited in technical literature. For instance, the mineral zaratite is a naturally occurring basic nickel carbonate. atamanchemicals.comresearchgate.net The variability is also seen in commercially available products.

| General Formula | Specific Composition | Reference |

|---|---|---|

| xNiCO₃·yNi(OH)₂·zH₂O | NiCO₃·2Ni(OH)₂·4H₂O | atamanchemicals.com |

| Ni₄CO₃(OH)₆(H₂O)₄ | atamanchemicals.comwikipedia.org | |

| NiCO₃·Ni(OH)₂·H₂O | google.com | |

| NiCO₃·2Ni(OH)₂·xH₂O | atamanchemicals.comsigmaaldrich.com |

The ratio of nickel carbonate to nickel hydroxide in the final product is not fixed and can be controlled by manipulating the synthesis conditions. google.com The pH of the reaction medium is a critical parameter; acidic conditions tend to favor a higher proportion of NiCO₃, whereas alkaline conditions result in a product richer in Ni(OH)₂. google.com This control is often achieved by using reagents like sodium bicarbonate (NaHCO₃), which acts as both a carbonate source and a pH buffer during the synthesis. google.com Other factors, such as reaction temperature and duration, also play a role in the final composition and even the crystal structure of the components. rruff.info For example, hydrothermal synthesis conditions have been noted to influence the cell size of the resulting nickel carbonate crystals. rruff.info

| Synthesis Parameter | Effect on Composition/Structure | Reference |

|---|---|---|

| pH | Acidic conditions favor higher NiCO₃ content; alkaline conditions favor higher Ni(OH)₂ content. | google.com |

| Reactants | Use of NaHCO₃ can control pH and thus the NiCO₃/Ni(OH)₂ ratio. | google.com |

| Temperature & Duration (Hydrothermal) | Affects the cell size and annealing of imperfections in the crystalline product. | rruff.info |

| Reaction Temperature | Influences the morphology and agglomeration of resulting particles. | rsc.org |

Crystallographic and Layered Architectures

The structure of basic nickel(II) carbonate is best understood by considering the crystallographic nature of its components, particularly the nickel hydroxide portion, which forms layered structures.

The layered structure of the nickel hydroxide component is specifically described as "brucite-like". rruff.inforesearchgate.net The mineral brucite, Mg(OH)₂, has a crystal structure consisting of stacked, neutral sheets of edge-sharing M(OH)₆ octahedra. researchgate.net In basic nickel carbonate, the Ni(OH)₂ component adopts this brucite-type layer structure. arizona.edu

When these brucite-like layers incorporate cations of a different charge (or in this context, are balanced by interlayer anions like carbonate), the resulting structure is analogous to the hydrotalcite supergroup of minerals. rruff.inforesearchgate.net Hydrotalcite structures consist of positively charged brucite-like layers with charge-balancing anions and water molecules in the interlayers. arizona.eduresearchgate.net Therefore, basic nickel(II) carbonate can be described as having a hydrotalcite-like structure, where brucite-like nickel hydroxide sheets are intercalated with carbonate anions and water molecules. rruff.inforesearchgate.net

Defect Chemistry and Electronic States

The Ni²⁺ ion is a paramagnetic species. atamanchemicals.comwikipedia.org The electronic configuration of a neutral nickel atom is [Ar] 3d⁸ 4s². Upon ionization to Ni²⁺, it loses the two 4s electrons, resulting in an [Ar] 3d⁸ configuration with unpaired electrons that give rise to its paramagnetic nature.

The inherent compositional variability of xNiCO₃·yNi(OH)₂·zH₂O can be considered a form of chemical and structural disorder. The non-stoichiometric nature means that the material does not have a perfect, repeating crystal lattice throughout its bulk. The synthesis process can introduce further imperfections. For instance, inadequate control of reaction conditions can lead to the formation of amorphous (non-crystalline) phases alongside crystalline ones. google.com Furthermore, studies on the synthesis of the anhydrous NiCO₃ component have shown that variations in temperature and duration can lead to changes in the crystal cell size, which is indicative of lattice imperfections being annealed out at higher temperatures or longer reaction times. rruff.info These variations in stoichiometry and crystallinity constitute the primary aspects of the defect chemistry of this complex material.

Investigation of Oxygen Vacancies and Their Localization

While direct studies on oxygen vacancies in crystalline basic nickel carbonate are not extensively documented, valuable insights can be drawn from research on related nickel-based materials like nickelates and nickel hydroxides. Oxygen vacancies are point defects in a crystal lattice that can significantly alter a material's electronic and catalytic properties. nih.govnih.gov In nickel compounds, the creation of oxygen vacancies is often associated with a weakening of the nickel-oxygen coordination bonds. rsc.org

The introduction of these vacancies can be achieved through methods like chemical reduction. nih.gov These vacancies create localized electronic states. Specifically, electrons introduced by the formation of an oxygen vacancy tend to localize on the adjacent nickel sites. nih.govrsc.org This localization can lead to a reduction in the valence state of the nickel ion, for instance, from Ni³⁺ to Ni²⁺, or a change in the local coordination environment. nih.govresearchgate.net In materials like nickel/iron layered double hydroxides, these vacancies mediate electron transfer, resulting in an electron-rich structure around the nickel centers. rsc.org

This phenomenon has profound effects on the material's properties. For example, in perovskite nickelates, oxygen vacancies can lead to a dramatic change in electrical resistivity by causing strong carrier localization. nih.govpurdue.edu The creation of oxygen vacancies can also increase the number of active sites, which is particularly relevant for applications in catalysis. nih.gov Given that basic nickel carbonate possesses a structure containing hydroxide (OH⁻) groups, it is theoretically plausible that oxygen vacancies could be generated within these layers, leading to similar effects of electron localization and modification of the nickel ion's electronic state. wikipedia.orgrsc.org

Characterization of Mixed Spin States of Nickel Ions

The nickel(II) ion (Ni²⁺) has a d⁸ electron configuration. In coordination complexes, the spin state of the Ni²⁺ ion is determined by the arrangement and nature of the surrounding ligands. acs.org In basic nickel(II) carbonate hydrate, the nickel ions are in an octahedral coordination environment, bonded to carbonate, hydroxide, and water ligands. wikipedia.orgwikipedia.org

For a d⁸ ion in an octahedral field, two unpaired electrons are expected, leading to a high-spin state. This configuration is consistent with the observation that nickel(II) carbonate and its basic hydrates are paramagnetic green solids. wikipedia.org The interaction between the nickel ion and the ligands can be modulated, which in turn can influence the spin state. However, for typical octahedral Ni(II) complexes, the energy required to pair the electrons is generally higher than the crystal field splitting energy, favoring the high-spin configuration.

In some molecular catalysts, it has been demonstrated that the spin state of nickel can be intentionally altered. For instance, high-spin-state nickel centers have shown enhanced activity for CO₂ reduction compared to their low-spin counterparts. acs.org This is attributed to the high-spin state having a smaller highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) gap, which can facilitate key reaction steps. acs.org While basic nickel carbonate is a solid-state material rather than a discrete molecular catalyst, the principles of how the local electronic environment dictates the spin state remain relevant. The equilibrium between low-spin square-planar and high-spin octahedral structures has been observed in some nickel(II) complexes, often triggered by changes in solvent or temperature, but for basic nickel carbonate, the octahedral high-spin state is predominant. researchgate.net

Theoretical Frameworks for Structural Understanding

To complement experimental findings, theoretical models are crucial for developing a deeper understanding of the structure and behavior of complex materials like nickel(II) carbonate (basic) xhydrate. These frameworks allow for the prediction of properties and the interpretation of experimental data at an atomic level.

Application of Crystal Field Theory to this compound Behavior

Crystal Field Theory (CFT) provides a model for understanding the electronic structure of transition metal complexes. libretexts.org It treats the ligands (in this case, carbonate, hydroxide, and water molecules) as negative point charges that interact with the d-orbitals of the central metal ion (Ni²⁺). libretexts.org This interaction removes the degeneracy of the five d-orbitals. libretexts.org

In basic nickel(II) carbonate hydrate, the Ni²⁺ ion is in an octahedral coordination geometry. wikipedia.orgwikipedia.org According to CFT, in an octahedral field, the d-orbitals split into two energy levels: a lower-energy set of three orbitals (t₂g) and a higher-energy set of two orbitals (e_g). libretexts.org

For a Ni²⁺ ion with a d⁸ configuration, the electrons are arranged in these orbitals as (t₂g)⁶(e_g)². This configuration results in two unpaired electrons in the e_g orbitals, which explains the observed paramagnetism of nickel(II) carbonate compounds. wikipedia.org The energy difference between the t₂g and e_g levels (Δo) determines the color of the complex, as it corresponds to the energy of light absorbed to promote an electron from the t₂g to the e_g level. The green color of basic nickel carbonate is a result of absorption in the visible region of the spectrum, consistent with this d-d electronic transition. The behavior of nickel in these carbonate compounds is well-explained by crystal field theory. arizona.edurruff.info

Computational Modeling of Structural Configurations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of materials like basic nickel carbonate. universepg.comniscpr.res.in DFT calculations allow for the optimization of crystal structures, prediction of stable configurations, and analysis of electronic charge distribution. universepg.com

Studies on nickel-aqua and nickel-hydroxo complexes using DFT have provided insights into their stability. For example, calculations have shown that for a [Ni(OH)₂(H₂O)₄] complex, the cis isomer is more stable than the trans isomer. universepg.com Natural Bond Orbital (NBO) analysis within DFT can reveal details about the electronic density redistribution upon complex formation. universepg.com

For nickel carbonates, DFT has been used to predict that the substitution of Ca²⁺ with Ni²⁺ at a calcite-water interface is favorable, leading to the formation of a stable solid solution. researchgate.net Such computational studies can also determine thermodynamic data, such as complexation constants in aqueous solutions. researchgate.net Theoretical calculations on nickel(II) complexes with other ligands have successfully explained experimental observations from UV-visible spectra by calculating vertical excitation energies and oscillator strengths. niscpr.res.in These computational approaches provide a molecular-level understanding that complements experimental characterization of the complex structure of basic nickel(II) carbonate hydrate.

Interactive Data Table: DFT Calculated Properties of Nickel Complexes

This table presents data from Density Functional Theory (DFT) calculations on nickel complexes, illustrating the types of insights gained from computational modeling.

| Complex | Property | Value | Computational Method | Source |

| [Ni(Cl)₂(H₂O)₄] | Stability Difference (trans vs cis) | 2.16 kJ/mol (trans more stable) | DFT, B3PW91/6-311G(d, p) | universepg.com |

| [Ni(OH)₂(H₂O)₄] | Stability Difference (cis vs trans) | 2.53 kJ/mol (cis more stable) | DFT, B3PW91/6-311G(d, p) | universepg.com |

| NiCO₃(aq) | Complexation Constant (log K) | 2.9 ± 0.3 (at I.S. = 0.5 M) | SIT extrapolation of experimental data | researchgate.net |

| NiCO₃(aq) | Complexation Constant (log K°) | 4.2 ± 0.3 (at I.S. = 0) | SIT extrapolation of experimental data | researchgate.net |

Advanced Synthesis Methodologies for Nickel Ii Carbonate Basic Xhydrate

Wet Chemical Precipitation Techniques

Wet chemical precipitation is a widely utilized method for producing basic nickel(II) carbonate due to its operational simplicity and scalability. google.com This approach involves the reaction of a soluble nickel salt with a carbonate source in an aqueous solution to yield an insoluble precipitate.

Co-precipitation is the most common wet chemical technique for synthesizing basic nickel(II) carbonate. This process involves dissolving a nickel salt, such as nickel nitrate (B79036) or nickel sulfate, in water and subsequently adding a precipitating agent like sodium carbonate or ammonium bicarbonate to induce the formation of the desired product. google.comacs.orgpatsnap.com

The fundamental reaction involves the simultaneous precipitation of nickel carbonate and nickel hydroxide (B78521). For instance, using nickel sulfate and sodium carbonate, the reaction proceeds as follows:

(x+y)NiSO₄ + (x+y)Na₂CO₃ + yH₂O → xNiCO₃·yNi(OH)₂ + (x+y)Na₂SO₄ + yCO₂

The choice of precursors plays a significant role in the characteristics of the final product.

Nickel Nitrate and Nickel Sulfate: These are common sources of Ni²⁺ ions due to their high solubility in water. google.comacs.org

Sodium Carbonate: A frequently used precipitating agent that provides the carbonate ions. The reaction pH is a critical factor when using sodium carbonate to ensure complete precipitation. patsnap.compatsnap.com

Ammonium Bicarbonate: An alternative precipitating agent. However, its use can lead to the formation of soluble nickel-ammonia complexes, which may result in incomplete nickel precipitation and introduce environmental concerns due to ammonia (B1221849) volatility. patsnap.comgoogle.com One patented method involves reacting ammonium nickel sulfate with ammonium bicarbonate under specific temperature and pressure conditions. google.com

The morphology, particle size, and composition of the precipitated basic nickel(II) carbonate are highly sensitive to the reaction conditions. Precise control over these parameters is essential for tailoring the material's properties.

pH: The pH of the reaction medium is a critical parameter. For complete precipitation of nickel, the pH typically needs to be adjusted to 8.5 or higher. patsnap.com The pH value directly influences the ratio of carbonate to hydroxide in the final product. google.com One continuous synthesis method controls the pH between 8.3 and 8.6 to produce high-quality nickel carbonate. patsnap.com

Temperature: The reaction temperature affects nucleation and crystal growth rates. Synthesis is often performed at elevated temperatures, for example, between 70°C and 90°C, to influence the product's characteristics. google.com One study describes heating the reactant solutions to between 340-350 K (67-77°C) during co-precipitation. acs.org

Reactant Molar Ratios: The stoichiometry of the nickel salt and the carbonate source must be carefully controlled. An excess of the precipitating agent is often used to drive the reaction to completion, but this can affect the purity of the final product. patsnap.com

Agitation: Continuous and vigorous stirring of the reaction mixture is necessary to ensure homogeneity, promote uniform particle growth, and prevent localized variations in concentration and pH. acs.org

Aging Time: After precipitation, the product is often aged in the mother liquor. This process, also known as digestion, allows for the growth of larger crystals and can improve the crystallinity and filterability of the precipitate. core.ac.uk

Table 1: Effect of Reaction Parameters in Wet Chemical Precipitation

| Parameter | Typical Range/Condition | Effect on Product Characteristics | Source(s) |

|---|---|---|---|

| pH | 8.3 - 11.5 | Influences completeness of precipitation and the NiCO₃/Ni(OH)₂ ratio. Higher pH ensures more complete precipitation. | patsnap.compatsnap.comwhiterose.ac.uk |

| Temperature | 60°C - 90°C | Affects reaction kinetics, crystal nucleation, and growth rate. | google.comacs.org |

| Reactant Molar Ratio | Excess carbonate source | Drives precipitation to completion; can influence purity. | patsnap.com |

| Agitation | Continuous stirring | Ensures homogeneity, leading to uniform particle size and composition. | acs.org |

| Aging Time | Varies (e.g., 30 min) | Promotes crystal growth and improves product crystallinity. | acs.orgcore.ac.uk |

In a typical co-precipitation process, the nickel salt solution is added to the carbonate solution. acs.org In a reverse co-precipitation strategy, the order of addition is inverted; the carbonate solution is added to the nickel salt solution. This modification can significantly alter the nucleation and growth environment. By maintaining the metal ion in excess throughout the addition, it is possible to influence the particle size distribution and morphology. While specific studies detailing this strategy for basic nickel carbonate are not prevalent, the principle is a standard chemical engineering technique used to control particle formation in precipitation reactions.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled morphologies. These processes are carried out in sealed vessels (autoclaves) at elevated temperatures and pressures, using either water (hydrothermal) or an organic solvent (solvothermal).

The hydrothermal method has proven particularly effective for synthesizing basic nickel carbonate with complex, hierarchical structures. researchgate.netelectrochemsci.org By controlling reaction parameters such as temperature, time, and the concentration of reagents like urea (B33335), it is possible to create intricate morphologies. electrochemsci.org

Researchers have successfully synthesized fluffy, hierarchical microspheres of nickel carbonate hydroxide. electrochemsci.orgelectrochemsci.org These microspheres, with diameters of about 1 μm, are self-assembled from uniform, ultrafine spicules or interconnected nanosheets. electrochemsci.org Such porous, high-surface-area structures are beneficial for applications like supercapacitors. researchgate.netelectrochemsci.orgelectrochemsci.org The formation mechanism often involves a dissolution-recrystallization process, where initially formed nanoparticles transform over time into more stable, uniform spherical particles. mdpi.com Hydrothermal conditions are considered essential for the synthesis of the anhydrous NiCO₃ phase as well. rruff.info

The choice of solvent is the defining difference between hydrothermal and solvothermal synthesis and it plays a crucial role in determining the final product's characteristics.

Aqueous Solvents (Hydrothermal): Water is the conventional solvent for hydrothermal synthesis. In many preparations of nickel carbonate hydroxide, urea is used as a raw material alongside a nickel salt. electrochemsci.org Upon heating, urea decomposes to generate CO₂ and NH₃, which then form carbonate and hydroxide ions in situ. This slow, homogeneous release of the precipitating agents facilitates the controlled growth of well-defined crystalline structures. electrochemsci.org

Organic Solvents (Solvothermal): The use of non-aqueous solvents can lead to different particle morphologies and properties. Solvothermal synthesis of nickel-based materials has been reported using solvents such as ionic liquids and 1,4-dioxane. researchgate.netresearchgate.net While water and ethanol are common solvents with strong polarity and high coordination ability, using a low-coordination solvent like 1,4-dioxane can influence the solvation of metal ions and subsequently alter the macroscopic characteristics of the resulting material. researchgate.net This approach allows for the synthesis of unique structures, such as the sea urchin-like crystalline structures of nickel-cobalt (B8461503) sulfides formed in 1,4-dioxane. researchgate.net

Table 2: Comparison of Hydrothermal and Solvothermal Methods

| Feature | Hydrothermal Synthesis | Solvothermal Synthesis | Source(s) |

|---|---|---|---|

| Solvent | Water | Organic solvents (e.g., ionic liquids, 1,4-dioxane, ethanol) | researchgate.netresearchgate.netresearchgate.net |

| Typical Precursors | Nickel salts (e.g., Ni(NO₃)₂, NiSO₄), Urea | Nickel salts, organic ligands | electrochemsci.orgajol.info |

| Key Advantage | Controlled growth of hierarchical nanostructures (e.g., microspheres from nanosheets). | Potential for unique morphologies not achievable in water; control over particle properties through solvent choice. | researchgate.netelectrochemsci.orgresearchgate.net |

| Example Product Morphology | Fluffy microspheres, ultrafine spicules. | Rod-like structures, nanoparticles. | electrochemsci.orgresearchgate.netajol.info |

Specialized Synthesis Techniques

Advanced synthesis routes allow for greater control over the physical and chemical properties of nickel(II) carbonate.

Electrolytic Oxidation MethodsElectrolytic synthesis offers a direct route to producing nickel carbonate compounds. The hydrated form of nickel carbonate can be prepared through the electrolytic oxidation of nickel metal.wikipedia.orgThis process is conducted in the presence of carbon dioxide, where the overall reaction can be summarized as: Ni + O + CO₂ + 6 H₂O → NiCO₃(H₂O)₆.wikipedia.org

Another electrochemical approach involves depositing nickel carbonate onto electrode surfaces using techniques like chronoamperometry. rsc.org This method has been used to deposit nickel carbonate on platinum (Pt) and palladium (Pd) electrodes, creating electrocatalysts for methanol (B129727) oxidation reactions. rsc.org Electrolytic methods are also employed in the separation of nickel and cobalt, where a synthetic mixture of their respective carbonates is used to regenerate the electrolyte in a continuous circulation system. 911metallurgist.com

Surfactant-Free Solution MethodologiesSimple and effective synthesis of nickel carbonate hydroxides can be achieved through surfactant-free solution methods.rsc.orgresearchgate.netOne such method involves an aqueous process that yields sea urchin-like microstructures.rsc.orgresearchgate.netThe resulting materials are characterized by various analytical techniques, including scanning electron microscopy (SEM), X-ray diffraction (XRD), and thermal gravimetric analysis (TGA), to confirm their structure and properties.rsc.orgresearchgate.net

The common industrial synthesis of basic nickel carbonate involves the precipitation reaction between a nickel(II) salt solution, such as nickel sulfate or nickel nitrate, and a carbonate source like sodium carbonate or ammonium bicarbonate. wikipedia.orggoogle.com By controlling the pH, the composition of the basic nickel carbonate can be tuned; under more acidic conditions, the product has a higher NiCO₃ content, while alkaline conditions favor a higher Ni(OH)₂ content. google.com

Formation of Anhydrous Forms under High PressuresAnhydrous nickel(II) carbonate (NiCO₃) typically requires hydrothermal conditions, involving high pressures and temperatures, for its synthesis.rruff.infoOne method involves heating aqueous solutions of nickel chloride under a high pressure of carbon dioxide to produce green and yellow anhydrous forms.wikipedia.orgAnother approach is the recrystallization of amorphous basic nickel carbonate in a CO₂-H₂O atmosphere at temperatures between 220°C and 250°C within sealed bombs.rruff.info

A more rapid procedure utilizes nickel chloride and sodium bicarbonate as starting materials under similar high-pressure conditions, which can yield small crystals in a few days. rruff.info A patented method describes heating a mixture of an aqueous nickel salt solution (from ammonium nickel sulfate) and ammonium bicarbonate in a high-pressure reaction kettle to 210-250°C for 2-8 hours to obtain the precursor for nickel carbonate. google.com It has been noted that attempts to produce anhydrous NiCO₃ by simple precipitation at ambient pressure are generally unsuccessful, yielding hydrated forms instead. rruff.info

| Synthesis Method | Reactants | Conditions | Product |

| High-Pressure Hydrothermal | Nickel Chloride, Carbon Dioxide | High pressure, elevated temperature | Anhydrous NiCO₃ (green and yellow forms) wikipedia.org |

| High-Pressure Recrystallization | Amorphous Basic Nickel Carbonate | 220-250°C, CO₂-H₂O atmosphere | Anhydrous NiCO₃ rruff.info |

| High-Pressure Reaction | Ammonium Nickel Sulfate, Ammonium Bicarbonate | 210-250°C, 2-8 hours in sealed reactor | Nickel Carbonate Precursor google.com |

| Sealed Tube Reaction | Calcium Carbonate, Nickel Chloride solution | 150°C in a sealed tube | Anhydrous NiCO₃ atamanchemicals.com |

Post-Synthesis Modification and Processing

Following initial synthesis, nickel(II) carbonate can be subjected to various treatments to modify its characteristics for specific applications.

Thermal Treatment and Calcination Effects on Material CharacteristicsThermal decomposition, or calcination, is a critical process for converting nickel carbonates into nickel(II) oxide (NiO).wikipedia.orgThe basic reaction is NiCO₃ → NiO + CO₂. The properties of the resulting NiO are highly dependent on the nature of the carbonate precursor.wikipedia.orgStudies using thermogravimetric (TG), derivative thermogravimetric (DTG), and differential thermal analysis (DTA) have shown that pure basic nickel carbonate decomposes into NiO at approximately 250°C.researchgate.net

The calcination temperature significantly influences the characteristics of the final product. For instance, NiO nanoparticles can be prepared by calcining a gel precursor derived from basic nickel carbonate, with complete conversion to NiO occurring at 400°C. infona.pl Research indicates that the particle size of the resulting NiO increases as the calcination temperature rises. infona.pl The duration of calcination can range from minutes to hours, with temperatures typically between 200°C and 600°C. google.com At temperatures of 300°C to 400°C, the process is generally complete within about one hour. google.com

| Parameter | Value | Effect |

| Decomposition Temperature | ~250°C | Basic nickel carbonate decomposes to form NiO researchgate.net |

| Calcination Temperature Range | 200°C - 600°C | Converts precursor to NiO google.com |

| Calcination Time | 30 min - 2 hours | Typical duration for completion at 300-600°C google.com |

| Effect of Increasing Temperature | - | Increases the particle size of the resulting NiO infona.pl |

Mechanical Milling and its Influence on Material ParametersMechanical milling, particularly high-energy planetary ball milling, is a post-synthesis technique used to modify the physical parameters of nickel-based materials.acs.orgnrel.govThis process can pulverize larger secondary particles into their primary constituent particles or single crystallites.acs.orgnrel.govWhile research has focused on complex nickel-based cathode materials rather than simple basic nickel carbonate, the principles of its influence on material parameters are applicable.

Mechanical pulverization has been shown to significantly alter key material properties. In one study, ball milling increased the Brunauer-Emmett-Teller (BET) surface area of a nickel-based cathode material from 0.66 m²/g to 4.49 m²/g. acs.org The process can also lead to a mild increase in tap density and a slight decrease in crystallite size. acs.orgnrel.gov However, excessive milling speeds or durations can induce damage to the material's crystal structure, potentially degrading its performance. acs.orgnrel.gov

| Parameter | Before Milling | After Milling |

| BET Surface Area | 0.66 m²/g | 4.49 m²/g acs.org |

| Crystallite Size | 51 nm | 44 nm nrel.gov |

Analytical and Characterization Techniques in Nickel Ii Carbonate Basic Xhydrate Research

Spectroscopic Analysis

Spectroscopic methods are instrumental in probing the chemical environment and bonding within the basic nickel carbonate structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a sample by measuring the absorption of infrared radiation. In the context of basic nickel carbonate hydrate (B1144303), FTIR is essential for confirming the presence of carbonate (CO₃²⁻), hydroxyl (OH⁻), and water (H₂O) groups.

Research involving the bioprecipitation of nickel-containing minerals utilized Attenuated Total Reflectance (ATR-FTIR) to monitor the process. rsc.org The analysis of the mineral precipitates confirmed the presence of hydrated nickel carbonate. rsc.org Furthermore, the study observed that during the biomineralization, the conformation of extracellular proteins involved in the process changed, with an increase in β-sheet structures at the expense of α-helices. This change was believed to provide more nucleation sites, thereby promoting the crystallization of the nickel carbonate. rsc.org

Key vibrational bands observed in the FTIR spectrum of basic nickel carbonate hydrate provide a fingerprint of its composition. The characteristic absorption bands are associated with the vibrational modes of the carbonate ion, the stretching and bending modes of hydroxyl groups, and the vibrational modes of water molecules.

Diffraction Methods for Structural Validation

Diffraction techniques are fundamental to determining the crystalline structure and phase composition of materials.

X-ray Diffraction (XRD) for Phase Purity and Crystallinity

X-ray Diffraction (XRD) is the primary technique for analyzing the crystal structure of basic nickel carbonate. It allows for the identification of the crystalline phases present, the determination of phase purity, and an assessment of the material's crystallinity. The resulting diffraction pattern is unique to a specific crystalline material.

Studies have shown that basic nickel carbonate is a composite material, and XRD patterns confirm that it is synthesized from NiCO₃ and Ni(OH)₂. google.com The diffraction peaks in an XRD pattern can be compared to standard reference patterns to confirm the identity of the substance. For instance, the XRD pattern of a synthetic sample prepared via precipitation can be compared to a reference powder of nickel(II) carbonate basic hydrate (specifically NiCO₃·2Ni(OH)₂·4H₂O) to verify its formation. researchgate.net The presence of sharp, well-defined peaks in the XRD pattern indicates a high degree of crystallinity, whereas broad humps suggest an amorphous or poorly crystalline nature. rruff.info In some preparations, XRD analysis has also detected the presence of metallic nickel, indicated by characteristic reflections at specific 2θ values. researchgate.net

Below is a table summarizing representative XRD peak data for nickel carbonate compounds.

| Compound | Reference | Key Diffraction Peaks (2θ) | Crystal System |

| Nickel Carbonate (NiCO₃) | JCPDS 04-0850 researchgate.net | 44.5°, 51.9° | Rhombohedral wikipedia.org |

| Basic Nickel Carbonate | Patent US9422167B2 google.com | Confirmed as a composite of NiCO₃ and Ni(OH)₂ | Not specified |

| Synthetic Nickel Carbonate | ResearchGate Figure researchgate.net | Peaks match reference for NiCO₃·2Ni(OH)₂·4H₂O | Not specified |

Rietveld Refinement for Structural Ambiguities

While XRD provides the fundamental diffraction pattern, Rietveld refinement is a powerful computational method used to analyze the data in greater detail. It involves fitting a calculated diffraction profile to the entire measured XRD pattern, allowing for the precise determination of lattice parameters, atomic positions, and quantitative phase analysis in multiphase mixtures. scirp.org

For complex materials like basic nickel carbonate, which can have variable stoichiometry and exist in mixtures, Rietveld refinement is invaluable for resolving structural ambiguities. scirp.org The method is particularly effective for distinguishing between different hydrated phases or identifying minor impurity phases that might not be obvious from a simple peak-matching analysis. scirp.org Although specific Rietveld refinement studies solely on basic nickel carbonate are not widespread in the provided literature, the technique is extensively applied to structurally similar materials like nickel-containing layered oxides and spinel cobaltites. mdpi.comresearchgate.net In these cases, refinement helps to accurately determine lattice parameters (a and c) and unit cell volume, providing insights into how dopants or structural modifications affect the crystal lattice. mdpi.comresearchgate.net

Synchrotron X-ray Diffraction for Advanced Structural Insights

For even more detailed structural analysis, synchrotron X-ray diffraction is employed. Synchrotron sources produce extremely bright and highly collimated X-ray beams, which offer significantly higher resolution and faster data collection compared to conventional laboratory XRD instruments. researchgate.net This makes it possible to detect subtle structural details, identify phases present in very small quantities, and study materials under non-ambient conditions (operando studies). frontiersin.org

In research on related nickel-cobalt (B8461503) carbonate hydroxide (B78521) hydrate nanostructures, synchrotron XRD was used to investigate the crystal structure, which was not well-established. researchgate.net The high-quality data obtained from the synchrotron source was crucial for a comprehensive structural characterization. researchgate.net Similarly, operando synchrotron XRD has been effectively used to study the dynamic structural changes in nickel-rich cathode materials during electrochemical cycling, revealing the coexistence of different phases and their distribution within an operating battery cell. frontiersin.org This demonstrates the technique's power to provide advanced insights into the crystallographic behavior of nickel-containing compounds.

Microscopic and Morphological Characterization

Understanding the morphology, including particle size, shape, and surface texture, is critical as it influences the material's physical and chemical properties. Microscopic techniques are used to visualize the material at the micro- and nanoscale.

In a patented method for forming basic nickel carbonate, a Scanning Electron Microscope (SEM) was used to observe the appearance of the resulting particulates. google.com The SEM photographs revealed the morphology of the particles, with diameters reported to be in the range of 20 to 120 μm. google.com In other studies on related layered double hydroxides containing nickel, Transmission Electron Microscopy (TEM) has been used to reveal nanosheet morphologies with thicknesses of 20-30 nm. acs.org High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) can provide even higher resolution images of the lattice structure. acs.org

Techniques for Assessing Hierarchical Mesoporous Structures

The performance of basic nickel(II) carbonate in applications like catalysis is often linked to its porous nature. Hierarchical mesoporous structures, which contain pores in the range of 2-50 nanometers, are particularly desirable as they provide a large surface area for chemical reactions. Several techniques are employed to characterize these structures:

Nitrogen Sorption Analysis: This is a primary method for characterizing mesoporous materials. By measuring the amount of nitrogen gas that adsorbs to the material's surface at different pressures, researchers can determine key properties such as the specific surface area (often using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution. nih.govmdpi.com Materials with a hierarchical mesoporous structure will typically show a type IV isotherm with a hysteresis loop, which is indicative of capillary condensation within the mesopores. mdpi.com

X-ray and Neutron Diffraction: These techniques provide information about the crystalline structure of the material. X-ray Diffraction (XRD) is used to identify the phases present in the basic nickel carbonate and to determine the degree of crystallinity. mdpi.comrruff.info Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are particularly useful for probing the size, shape, and arrangement of the pores and particles on the nanometer scale, which is essential for characterizing hierarchical mesoporous systems. nih.gov

Evaluation of Particle Characteristics (e.g., agglomeration, liquidity, dissolution rate)

The physical properties of basic nickel(II) carbonate powders are critical for their handling, processing, and end-use performance. Key characteristics that are routinely evaluated include:

Agglomeration: Basic nickel carbonate particles have a tendency to agglomerate, or clump together, which can negatively impact their reactivity and processability. google.com The degree of agglomeration can be assessed using techniques like SEM, which provides visual evidence of particle clusters. researchgate.net Particle size analysis methods, such as laser diffraction, can also indicate the presence of agglomerates by showing a larger particle size distribution than that of the primary particles.

Liquidity: The flowability, or liquidity, of the powder is important for industrial processes such as feeding hoppers and reactors. Poor liquidity can be a consequence of particle agglomeration and unfavorable particle morphology. google.com While direct quantitative measures for "liquidity" of a powder in this context are not standard, qualitative observations during handling and processing are often noted. The aim is often to produce a material that avoids excessive dustiness and maintains good flow properties. google.com

Dissolution Rate: The rate at which basic nickel(II) carbonate dissolves in an acidic solution is a key performance indicator, particularly when it is used as a precursor for other nickel compounds or in applications like electroplating. google.comresearchgate.net A faster dissolution rate is generally desirable. google.com This can be determined by monitoring the change in concentration of nickel ions in the solution over time after the addition of the solid carbonate to an acid of known concentration. researchgate.net Factors influencing the dissolution rate include particle size, surface area, and the specific crystalline form of the nickel carbonate. rruff.inforesearchgate.net

Thermal Analysis Techniques

Thermal analysis methods are fundamental in studying the decomposition of basic nickel(II) carbonate x-hydrate, providing insights into its composition and thermal stability.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. chembam.com For basic nickel(II) carbonate x-hydrate, TGA is used to elucidate its decomposition pathway, which typically occurs in distinct stages:

Dehydration: The initial weight loss corresponds to the removal of physically adsorbed and chemically bound water (hydrate water). This process generally occurs at temperatures below 200°C. researchgate.net

Dehydroxylation and Decarbonation: At higher temperatures, the nickel hydroxide and nickel carbonate components decompose. The decomposition of nickel hydroxide yields nickel oxide (NiO) and water, while nickel carbonate decomposes to form NiO and carbon dioxide (CO₂). wikipedia.org These decomposition steps can sometimes overlap.

By analyzing the percentage of mass lost at each stage, the relative amounts of water, hydroxide, and carbonate in the original sample can be determined. The derivative of the TGA curve (DTG) is often used to pinpoint the temperatures at which the rate of mass loss is at its maximum, providing a clearer distinction between decomposition events. researchgate.netyoutube.com

Below is a representative table of TGA data for the decomposition of a basic nickel carbonate sample.

| Temperature Range (°C) | Mass Loss (%) | Corresponding Decomposition Step |

| 80 - 240 | ~7 | Loss of hydrated water molecules researchgate.net |

| >200 | Significant | Decomposition of carbonate and formation of NiO researchgate.net |

This table is illustrative. Actual values can vary depending on the specific composition of the basic nickel carbonate.

Differential Thermal Analysis (DTA) for Thermal Events

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. worldoftest.comlibretexts.org This technique is used to detect thermal events such as phase transitions, crystallization, melting, and decomposition. worldoftest.com In the context of basic nickel(II) carbonate, DTA curves will show:

Endothermic Peaks: These indicate processes that absorb heat, such as dehydration (loss of water) and the initial stages of decomposition. worldoftest.com

Exothermic Peaks: These indicate processes that release heat, such as crystallization or certain chemical reactions. worldoftest.com

DTA is often used in conjunction with TGA to provide a more complete picture of the thermal behavior of the material. researchgate.netlibretexts.org While TGA shows when a mass change occurs, DTA reveals whether the corresponding event is endothermic or exothermic. libretexts.org

Surface Area and Adsorption Studies

The surface area of basic nickel(II) carbonate is a critical parameter, especially for its use in adsorption and catalysis.

Determination of Surface Area (e.g., Dye Adsorption Methods)

While gas sorption (e.g., nitrogen BET) is a standard method for determining surface area, dye adsorption offers a simpler, wet-chemical alternative. kaust.edu.saphantomsfoundation.com This technique involves bringing the basic nickel carbonate powder into contact with a dye solution of a known concentration. The amount of dye adsorbed onto the surface of the particles is then measured, typically by monitoring the decrease in the dye concentration in the solution using UV-Vis spectroscopy. researchgate.net

Methylene (B1212753) blue is a commonly used dye for this purpose. phantomsfoundation.com The principle behind this method is that the dye molecules form a monolayer on the surface of the adsorbent. kaust.edu.sa By knowing the area occupied by a single dye molecule, the total surface area of the material can be calculated from the amount of dye adsorbed. kaust.edu.sa

The adsorption capacity can be influenced by factors such as pH and the initial dye concentration. nih.gov The data obtained from dye adsorption studies can be fitted to various adsorption isotherm models, such as the Langmuir and Freundlich isotherms, to better understand the adsorption mechanism. researchgate.net

Below is an example of data that could be obtained from a dye adsorption experiment to determine surface area.

| Adsorbent | Adsorbate | Initial Concentration (mg/L) | Equilibrium Concentration (mg/L) | Adsorption Capacity (mg/g) |

| Basic Nickel Carbonate | Methylene Blue | 50 | 20 | 30 |

| Basic Nickel Carbonate | Methylene Blue | 100 | 45 | 55 |

| Basic Nickel Carbonate | Methylene Blue | 150 | 75 | 75 |

This is a hypothetical data table to illustrate the concept.

Investigations of Adsorption Mechanisms on Nickel(II) Carbonate (Basic) xHydrate Surfaces

The surface of basic nickel carbonate, with its complex composition and porous structure, serves as an active site for the adsorption of various molecules and ions. Understanding the mechanisms governing this adsorption is crucial for its application in catalysis and as a precursor material. The adsorption process is influenced by factors such as the surface charge of the material, the nature of the adsorbate, and the conditions of the surrounding medium like pH.

Research into the adsorption mechanisms often employs model adsorbates like methylene blue. The adsorption of methylene blue onto the surface of basic nickel carbonate can be described by the Langmuir adsorption isotherm. researchgate.netlibretexts.org This model assumes that a monolayer of the adsorbate is formed on a homogeneous surface. researchgate.net The adherence to the Langmuir model suggests that the adsorption process is primarily a surface phenomenon, where dye molecules bind to specific active sites until a saturation point is reached. The study of methylene blue adsorption is also a common method for determining the specific surface area of materials. researchgate.netscielo.org.pe The area occupied by a single methylene blue molecule is well-established, allowing for the calculation of the total surface area based on the amount of dye adsorbed to form a monolayer. scielo.org.pemdpi.com

The adsorption of ionic impurities, such as Na⁺ and Cl⁻, onto basic nickel carbonate surfaces during its synthesis is a critical issue affecting its purity. The electric double layer model has been used to clarify the mechanism of this ionic adsorption. researchgate.net This model posits that a charged surface attracts counter-ions from the solution, forming a structured layer of ions at the solid-liquid interface. The nature and concentration of these adsorbed ions are dependent on the pH of the solution and the presence of other ionic species. For instance, at a low pH, the surface may be positively charged, repelling cationic species but attracting anions. researchgate.net Conversely, as the pH increases, the surface can become negatively charged, promoting the adsorption of cations. core.ac.uk This electrostatic attraction is a key mechanism in the binding of impurities to the precipitate surface. mdpi.com

Table 1: Adsorption Isotherm Parameters for Methylene Blue on Nickel-Containing Adsorbents

| Adsorbent Material | Isotherm Model | Maximum Adsorption Capacity (q_m) (mg/g) | Langmuir Constant (K_L) (L/mg) | Correlation Coefficient (R²) |

| Mesoporous Carbon-Nickel Composite (ST-A-Ni) | Langmuir | 58.82 (for malachite green) | - | >0.95 |

| Mesoporous Carbon-Nickel Composite (impregnated) | Langmuir | 104.17 (for methylene blue) | - | >0.95 |

| Nickel Ferrite (B1171679) Nanoparticles | Langmuir | 72 | - | - |

This table presents data from various studies on nickel-containing materials to illustrate typical adsorption parameters. The specific values can vary based on the exact synthesis method and experimental conditions.

Elemental and Compositional Analysis

The precise determination of the elemental and compositional makeup of basic nickel carbonate is essential for quality control and for ensuring its suitability for various industrial applications. Techniques range from classical wet chemistry methods to modern instrumental analysis.

Gravimetric Determination of Nickel and Carbon Dioxide Content

Gravimetric analysis provides a robust and accurate method for determining the nickel and carbon dioxide content in basic nickel carbonate.

The determination of nickel content can be performed by precipitating nickel as a distinct, stable compound. A widely used method involves the precipitation of nickel dimethylglyoximate from a solution of the dissolved basic nickel carbonate. iisc.ac.in The sample is first dissolved in an acid. Then, an alcoholic solution of dimethylglyoxime (B607122) is added, followed by ammonia (B1221849) to adjust the pH to a range of 5 to 9, which ensures the quantitative precipitation of the bright red nickel(II) dimethylglyoxime complex. truman.edu The precipitate is then carefully washed, dried to a constant weight at around 110-120°C, and weighed. truman.edu The nickel content is calculated stoichiometrically from the weight of the precipitate.

Thermogravimetric analysis (TGA) is a powerful technique to determine both the water and carbon dioxide content. When basic nickel carbonate (e.g., NiCO₃·2Ni(OH)₂·4H₂O) is heated, it decomposes in distinct steps. researchgate.net The initial weight loss corresponds to the evolution of water of hydration. researchgate.net At higher temperatures, a further decomposition step occurs where both water from the hydroxide groups and carbon dioxide from the carbonate component are released, ultimately yielding nickel(II) oxide (NiO). researchgate.netwikipedia.org By analyzing the weight loss at specific temperature ranges from the TGA curve, the percentage of H₂O and CO₂ can be accurately determined. The final residue of NiO can also be used to calculate the initial nickel content. For instance, the decomposition of NiCO₃ to NiO and CO₂ is reported to occur in the temperature range of 620 K to 800 K. ifpan.edu.pl

Table 2: Example Data for Gravimetric Determination of Nickel

| Parameter | Value |

| Initial Mass of Basic Nickel Carbonate Sample | 1.1500 g |

| Mass of Crucible | 30.2500 g |

| Mass of Crucible + Dried Ni(DMG)₂ Precipitate | 31.0550 g |

| Mass of Ni(DMG)₂ Precipitate | 0.8050 g |

| Molar Mass of Ni(DMG)₂ | 288.91 g/mol |

| Molar Mass of Ni | 58.69 g/mol |

| Calculated Mass of Nickel in Sample | 0.1632 g |

| Percentage of Nickel (Ni) in Sample | 14.19 % |

This table provides illustrative data for a hypothetical gravimetric analysis of a basic nickel carbonate sample.

Analysis of Impurity Profiles and Purity Enhancement Strategies

Basic nickel carbonate, particularly when synthesized via precipitation from aqueous solutions of nickel salts and sodium carbonate, can contain various impurities. wikipedia.orggoogle.com Common impurities include sodium (Na⁺) and chloride (Cl⁻) ions, which become adsorbed onto the surface of the precipitate during its formation. researchgate.net The presence of these impurities can be detrimental to the performance of the final product, especially in high-purity applications like electronics and catalyst manufacturing.

The analysis of these impurities is often carried out using techniques like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) after dissolving the sample. researchgate.net This method allows for the quantification of a wide range of trace metallic and non-metallic elements. researchgate.net

To enhance the purity of basic nickel carbonate, specific washing strategies have been developed. A conventional water wash can be inefficient due to the strong adsorption of impurities. An improved purification method involves a multi-step "washing-drying-rewashing-drying" process. researchgate.net This technique has proven to be highly effective in removing adsorbed ions. In one patented method, washing with pure water at 60-80°C was shown to reduce the sodium content by 20%-40%. google.com Research has demonstrated that the washing-drying-rewashing-drying process can reduce both sodium and chlorine content to less than 0.01 wt%. researchgate.net The initial drying step is thought to alter the precipitate's structure, allowing for more effective removal of trapped impurities during the subsequent rewashing phase.

Table 3: Impurity Profile of Basic Nickel Carbonate Before and After Purification

| Impurity | Concentration Before Purification (wt%) | Concentration After Washing-Drying-Rewashing-Drying (wt%) |

| Sodium (Na) | ~0.1 - 0.5 | < 0.01 |

| Chloride (Cl) | ~0.05 - 0.2 | < 0.01 |

| Sulfate (SO₄) | Variable | Significantly Reduced |

This table summarizes typical impurity levels found in basic nickel carbonate and the effectiveness of an enhanced purification process. researchgate.netgoogle.com

Reaction Mechanisms and Transformational Pathways of Nickel Ii Carbonate Basic Xhydrate

Redox Chemistry and Electrochemical Transformations

The redox chemistry of basic nickel(II) carbonate is fundamental to its application in catalysis and materials synthesis, particularly in its conversion to nickel oxides, oxyhydroxides, and metallic nickel.

The oxidation of basic nickel(II) carbonate is not a direct process but typically proceeds through thermal decomposition to nickel(II) oxide (NiO), which can then undergo further oxidation. The initial step is the calcination of the basic carbonate, which drives off water and carbon dioxide to yield NiO. wikipedia.orglibretexts.org The nature of the NiO produced is dependent on the precursor's characteristics. wikipedia.org

The general decomposition reaction to form nickel oxide can be represented as: xNiCO₃·yNi(OH)₂·zH₂O(s) + heat → (x+y)NiO(s) + xCO₂(g) + (y+z)H₂O(g)

Further oxidation, particularly to nickel oxyhydroxide (NiOOH), typically involves the nickel(II) hydroxide (B78521) [Ni(OH)₂] component or NiO formed after decomposition. Nickel oxyhydroxide is a key material for battery cathodes. researchgate.net The oxidation of the Ni(OH)₂ portion to β-NiOOH is a critical transformation. ucsd.edu This process involves the conversion of Ni²⁺ to Ni³⁺. nih.gov The reaction can be induced chemically, for instance, by using an oxidizing agent like potassium peroxydisulfate (B1198043) (K₂S₂O₈) in an alkaline medium. researchgate.net

The transformation from β-Ni(OH)₂ to β-NiOOH is a gradual conversion, and upon complete oxidation, the characteristic peaks of the hydroxide in diffraction patterns disappear. nih.gov This can be followed by further transformation to γ-NiOOH, a phase with a higher average nickel oxidation state, which can be achieved through overoxidation. ucsd.edunih.gov The electrochemical oxidation in an alkaline environment follows these steps: acs.org Ni(OH)₂(s) + OH⁻ ⇌ NiOOH(s) + H₂O + e⁻ NiOOH(s) + OH⁻ ⇌ NiO₂(s) + H₂O + e⁻

The incorporation of other metals, like Vanadium in NiV Layered Double Hydroxides (LDH), can stabilize the Ni³⁺ state, facilitating oxidation processes. acs.org

The reduction of basic nickel(II) carbonate to metallic nickel is a crucial process in industrial nickel production. researchgate.netuq.edu.au This transformation is typically achieved at elevated temperatures using a reducing agent, most commonly hydrogen (H₂). The process generally occurs in sequential stages. researchgate.net

First, the basic nickel carbonate undergoes thermal decomposition to form nickel(II) oxide (NiO), as described previously. researchgate.net This decomposition step is followed by the reduction of NiO to metallic nickel. researchgate.net

The key stages identified during the hydrogen reduction of basic nickel carbonate are:

Dehydration: Removal of physically entrained and structural water. researchgate.net

Decomposition: Breakdown of the carbonate and hydroxide components to form NiO, typically occurring above 200°C. researchgate.net

Reduction: The conversion of NiO to metallic nickel (Ni) by the reducing agent, which starts at temperatures around 280°C to 340°C. researchgate.net

Sintering: At higher temperatures (above 400°C), agglomeration and significant sintering of the newly formed nickel particles occur. researchgate.net

xNiCO₃·yNi(OH)₂·zH₂O → (x+y)NiO + xCO₂ + (y+z)H₂O

(x+y)NiO + (x+y)H₂ → (x+y)Ni + (x+y)H₂O

The efficiency of this reduction is influenced by parameters such as temperature, reduction time, and the partial pressure of hydrogen. researchgate.net Incomplete reduction can result in residual NiO trapped within a dense layer of metallic nickel, which is an industrial challenge. researchgate.net To mitigate this, carrying out the reduction process at temperatures below 600°C is often recommended. researchgate.net

An alternative pathway involves the direct reduction of a basic nickel carbonate slurry in an aqueous medium with hydrogen under controlled pH conditions (typically between 3.5 and 7). google.com This method allows for the simultaneous precipitation of impurities as hydroxides and carbonates, yielding a high-purity nickel powder. google.com

Hydrolysis and Acid-Base Reactivity

The chemical behavior of basic nickel(II) carbonate in aqueous solutions is characterized by its hydrolysis and its reactivity towards acids.

Basic nickel(II) carbonate's composition is highly dependent on the conditions of its precipitation, such as pH. scispace.com In aqueous environments, nickel carbonate can undergo hydrolysis. The extent of hydrolysis increases with pH. scispace.com When precipitated from a nickel salt solution by adding an alkali carbonate, the initial precipitate can become more basic upon aging in its mother liquor or by increasing the pH of the medium. scispace.com

For example, a precipitate with an initial composition approximating 2NiO·CO₂·5H₂O can transform into a more basic form like 3NiO·CO₂·6H₂O as the pH approaches 9. scispace.com Further increasing the pH beyond 9.5 can lead to even more basic compositions, such as 4NiO·CO₂·7H₂O, due to enhanced hydrolysis. scispace.com

The underlying mechanism involves the hydrolysis of the hydrated nickel cation, [Ni(H₂O)₆]²⁺, which leads to the formation of polynuclear hydroxo-cationic complexes. scispace.com These complexes then incorporate carbonate anions to form the basic salt precipitates. scispace.com The hydrolysis of the carbonate ions themselves contributes to the buffering capacity of the system, influencing the final composition of the precipitate. scispace.com

Table 1: Influence of pH on the Composition of Precipitated Basic Nickel Carbonate

| pH of Medium | Approximate Composition of Precipitate |

|---|---|

| ~ 8.5 | 2NiO·CO₂·5H₂O |

| ~ 9.0 | 3NiO·CO₂·6H₂O |

| > 9.5 | 4NiO·CO₂·7H₂O |

Data sourced from scientific studies on nickel carbonate precipitation. scispace.com

Basic nickel(II) carbonate readily reacts with acids, behaving as a base. keystagewiki.com This reaction leads to the neutralization of the acid and the formation of a soluble nickel salt, water, and carbon dioxide gas. wikipedia.orgkeystagewiki.com This reactivity is a common method for preparing various nickel salts.

The general reaction with an acid (HA) can be written as: NiCO₃·Ni(OH)₂(s) + 4HA(aq) → 2NiA₂(aq) + CO₂(g) + 3H₂O(l)

This principle is applied in the synthesis of numerous nickel compounds. For example:

Nickel Sulfamate (B1201201): Formed by the reaction of basic nickel carbonate with sulfamic acid. wikipedia.org

Nickel Sulfate: Can be produced by reacting the carbonate with sulfuric acid.

Nickel Chloride: Formed by reacting the carbonate with hydrochloric acid.

Nickel Nitrate (B79036): Produced by reacting the carbonate with nitric acid.

The reaction with strong acids results in the formation of the corresponding nickel(II) salt and carbonic acid, which subsequently decomposes to water and carbon dioxide. you-iggy.com Upon dissolution in acid, the nickel is present in the solution as the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺. wikipedia.org

Thermal Decomposition Pathways

The thermal decomposition of basic nickel(II) carbonate xhydrate is a multi-stage process that ultimately yields nickel(II) oxide. libretexts.orgscispace.com The process and the intermediate products are dependent on the temperature and the composition of the starting material.

Thermogravimetric analysis shows that the decomposition occurs in distinct steps. scispace.com

Loss of Water of Hydration: The initial stage, occurring at lower temperatures (around 100°C), involves the loss of loosely bound water molecules. scispace.com For a compound like 2NiO·CO₂·5H₂O, four water molecules are lost in this first step. scispace.com

Loss of Hydroxyl Water and Carbon Dioxide: At higher temperatures, typically around 290°C and above, the remaining water (from the hydroxide groups) and carbon dioxide are expelled simultaneously. scispace.comiisc.ac.in This final stage leads to the formation of nickel(II) oxide (NiO). scispace.comvaia.com

The decomposition pathway can be influenced by the presence of residual water, which can participate in the formation of an intermediate basic nickel carbonate phase before the final decomposition to NiO. researchgate.net

Table 2: Key Decomposition Stages of a Basic Nickel Carbonate Sample (e.g., 2NiO·CO₂·5H₂O)

| Temperature Range | Event | Products |

|---|---|---|

| ~100°C | Loss of coordinated water molecules | 2NiO·CO₂·H₂O + 4H₂O(g) |

| ~290°C - 350°C | Loss of hydroxyl water and carbon dioxide | 2NiO(s) + CO₂(g) + H₂O(g) |

Data derived from thermogravimetric studies. researchgate.netscispace.com

The final NiO product's properties, such as surface area and catalytic activity, are significantly affected by the decomposition conditions and the nature of the parent basic carbonate. wikipedia.orgscispace.com

Kinetics and Energetics of Thermal Decomposition

The thermal decomposition of basic nickel carbonate, such as NiCO₃·2Ni(OH)₂·4H₂O, is not a single-step event but proceeds through a series of distinct stages. researchgate.netjst.go.jp Investigations using thermogravimetry (TG) coupled with mass spectrometry (MS) reveal that the decomposition occurs in two main steps, with both water (H₂O) and carbon dioxide (CO₂) evolving during each stage. jst.go.jp

NiCO₃ → NiO + CO₂ wikipedia.org

Kinetic analysis of the gas evolution provides insight into the energetics of these steps. The apparent activation energies for the evolution of H₂O and CO₂ during the second decomposition stage are approximately double those of the first stage. jst.go.jp This suggests that the CO₂ released during the first step is in a weakly bound state, comparable to coordinated water. jst.go.jp For comparison, the isothermal decomposition of β-Ni(OH)₂, a component of basic nickel carbonate, follows first-order random nucleation kinetics with a measured activation energy of 134 kJ/mol. osti.gov

Interactive Data Table: Kinetic Parameters of Decomposition

| Decomposition Stage | Evolving Species | Apparent Activation Energy (kJ/mol) | Kinetic Model | Reference |

| Stage 1 | H₂O, CO₂ | Lower (exact value not specified) | - | jst.go.jp |

| Stage 2 | H₂O, CO₂ | Higher (approx. double of Stage 1) | - | jst.go.jp |

| β-Ni(OH)₂ | H₂O | 134 | First-Order Random Nucleation | osti.gov |

Evolution of Water Molecules (Coordinated vs. Bridging Hydroxyl)

The structure of basic nickel carbonate contains water molecules in different chemical environments, which are released at different stages during thermal decomposition. scispace.com The initial stage of decomposition corresponds to the loss of coordinated water molecules. researchgate.netscispace.com These are water molecules directly bonded to the nickel cations.

The second, higher-temperature stage of decomposition involves the loss of water from bridging hydroxyl (OH) groups, which link the nickel centers together in olated structures. scispace.com This dehydroxylation occurs concurrently with the release of carbon dioxide from the carbonate groups. scispace.com This sequential evolution of water based on its coordination environment is a key feature of the decomposition pathway.

Formation of Oxo and Carbonate Bridges at Elevated Temperatures

As the temperature increases during thermal decomposition, the initial bridging hydroxyl groups (ol bridges) undergo further transformation. scispace.com These ol bridges are progressively replaced by more stable oxo bridges (-O-) and carbonate bridges. scispace.com This process represents a structural rearrangement within the solid state as the material transforms from a hydrated basic carbonate to an oxide.

Formation Mechanisms of Basic Nickel Carbonates

The formation of basic nickel carbonates from aqueous solutions is a complex process governed by solution chemistry, including pH. scispace.comresearchgate.net The mechanism involves the hydrolysis of aqueous nickel ions and their subsequent polymerization into larger structures.

Hydrolysis of Nickel Cations and Olation Processes

The formation process is initiated by the hydrolysis of the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺. scispace.com This hydrolysis reaction produces hydroxo-cationic complexes. The process of forming bridges between metal centers via hydroxyl groups is known as olation. scispace.com These olation processes lead to the formation of various polynuclear species. scispace.com The pH of the solution plays a critical role; at a pH below 7.0, free nickel ions are dominant, leading to rapid coagulation upon addition of a precipitant. researchgate.net Above pH 7.0, the precipitation is slower, which facilitates the formation of denser particles. researchgate.net The hydrolysis of the precipitated nickel carbonate itself can yield carbonic acid, which influences the pH and the composition of the final product. scispace.com

Aggregation into Polynuclear Units and Three-Dimensional Structures

The olated polynuclear units, which can feature single or double hydroxyl bridges, serve as building blocks for larger aggregates. scispace.com As these aggregates grow through continued olation, they become less soluble and precipitate from the solution. scispace.com The aggregation can proceed to form two- or three-dimensional cross-linked networks. scispace.com These networks can entrap a significant amount of water, which results in the characteristic gelatinous nature of the freshly precipitated basic nickel carbonate. scispace.com

Advanced Applications and Research Directions for Nickel Ii Carbonate Basic Xhydrate

Catalysis and Photocatalysis

Role in Organic Synthesis Reactions

Basic nickel(II) carbonate is a versatile compound utilized as a catalyst in several organic synthesis reactions. chemimpex.com Its catalytic applications are significant in processes such as petroleum refining and the hardening of edible oils. nih.gov The compound's effectiveness stems from its ability to enhance reaction rates and selectivity. chemimpex.com

One notable application is in the hydrogenation of carbonates to produce formic acid, where nanoporous nickel catalysts have demonstrated high activity and selectivity. researchgate.net Furthermore, it serves as a catalyst to remove organic contaminants from wastewater, highlighting its role in environmental remediation. nih.gov In combination with other elements, such as platinum, basic nickel carbonate hydroxide (B78521) can form ternary hybrid catalysts. These catalysts are designed to overcome issues like CO poisoning in direct methanol (B129727) fuel cells by facilitating the oxidative removal of carbonaceous poisons from the platinum nanoparticles. chemicalbook.com

The activity of the catalyst can be influenced by its preparation method. For instance, specially prepared and rapidly precipitated nickel carbonate has shown markedly increased activity in desulfurization processes compared to standard commercial grades. google.com

Table 1: Catalytic Applications in Organic Synthesis

| Application Area | Specific Reaction/Process | Catalyst Form | Reference |